Amantadine-d6
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Overview
Description
Amantadine-d6 is a deuterated form of amantadine, an antiviral and antiparkinsonian drug. The deuterium atoms replace the hydrogen atoms in the amantadine molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amantadine-d6 involves the deuteration of amantadine. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Amantadine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted amantadine derivatives.
Scientific Research Applications
Amantadine-d6 is widely used in scientific research due to its stable isotope properties. Some applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolism and distribution of amantadine in biological systems.
Drug Development: Helps in studying the pharmacodynamics and pharmacokinetics of new drug candidates.
Biological Research: Used in studies involving viral infections, particularly influenza A, and neurological disorders like Parkinson’s disease.
Industrial Applications: Employed in the development of new antiviral and antiparkinsonian drugs
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Rimantadine: Another antiviral drug with a similar structure but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, shares structural similarities but has different therapeutic applications.
(+)-MK-801: A potent NMDA receptor antagonist used in research.
Uniqueness
Amantadine-d6 is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Its dual action as an antiviral and antiparkinsonian agent makes it versatile in both clinical and research settings .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
157.29 g/mol |
IUPAC Name |
2,2,8,8,9,9-hexadeuterioadamantan-1-amine |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2 |
InChI Key |
DKNWSYNQZKUICI-KETLRHEYSA-N |
Isomeric SMILES |
[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.